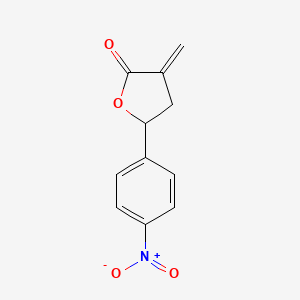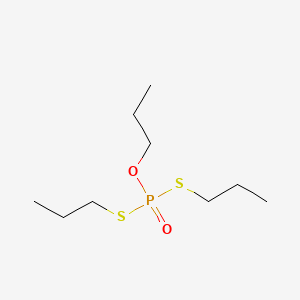
O,S,S-Tripropyl dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,S,S-Tripropyl dithiophosphate is an organophosphorus compound that belongs to the class of thiophosphates. These compounds are characterized by the presence of sulfur atoms replacing one or more oxygen atoms in the phosphate group. This compound is known for its unique chemical properties and has found applications in various fields, including industrial, agricultural, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O,S,S-Tripropyl dithiophosphate typically involves the reaction of dialkyl phosphites with sulfur or sulfur-containing reagents. One common method is the reaction of diethyl phosphite with sulfur in the presence of a base such as triethylamine. This reaction can be carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: O,S,S-Tripropyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions involving this compound can be carried out using alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted thiophosphates .
Aplicaciones Científicas De Investigación
O,S,S-Tripropyl dithiophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions.
Industry: this compound is used as an additive in lubricants and as a flotation agent in mineral processing.
Mecanismo De Acción
The mechanism of action of O,S,S-Tripropyl dithiophosphate involves its interaction with various molecular targets and pathways:
Antioxidant Mechanism: The compound acts as a peroxide decomposer and radical scavenger, thereby preventing oxidative damage to cells and tissues.
Metal Deactivation: this compound can chelate metal ions, reducing their catalytic activity in oxidative processes.
Radical Trapping: The compound can trap free radicals, preventing them from initiating chain reactions that lead to oxidative damage.
Comparación Con Compuestos Similares
O,S,S-Tripropyl dithiophosphate can be compared with other similar compounds, such as:
Zinc Dialkyldithiophosphate: Used as an oil additive, it shares similar antioxidant properties but differs in its metal ion composition.
Chlorpyrifos: A popular insecticide, it is structurally related but has different applications and toxicity profiles.
Malathion: Another insecticide, it has similar chemical properties but is used primarily in agricultural settings.
Uniqueness: this compound is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and biological activity. Its versatility in various applications, from industrial to medicinal, highlights its importance in scientific research and practical use .
Propiedades
Número CAS |
74125-01-2 |
|---|---|
Fórmula molecular |
C9H21O2PS2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
1-bis(propylsulfanyl)phosphoryloxypropane |
InChI |
InChI=1S/C9H21O2PS2/c1-4-7-11-12(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
Clave InChI |
AOTHZQJQFFOUEA-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(SCCC)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


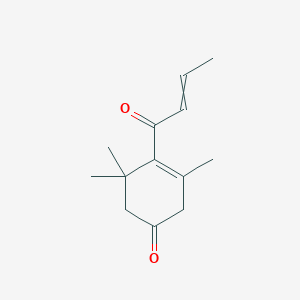
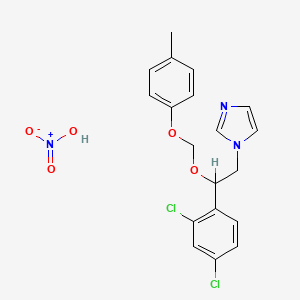
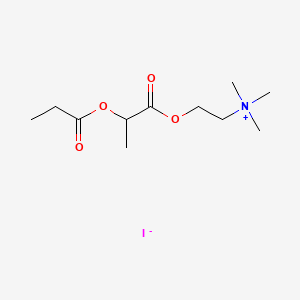
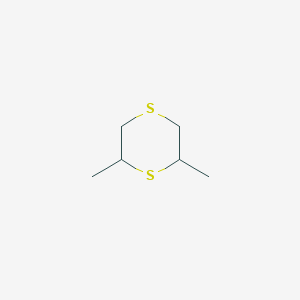
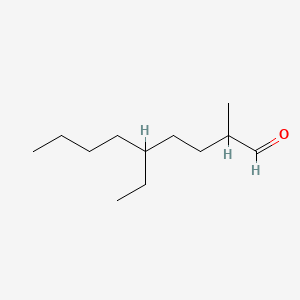
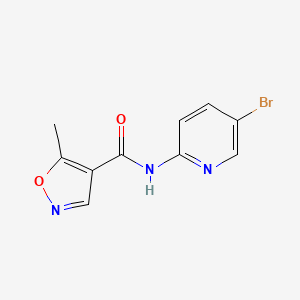
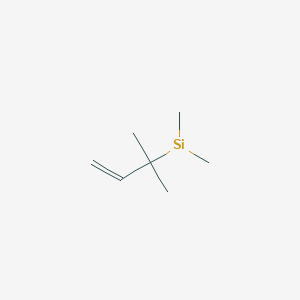
![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
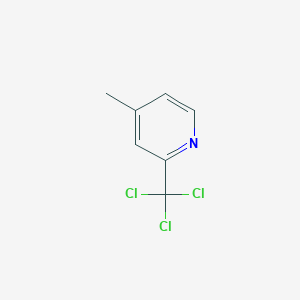
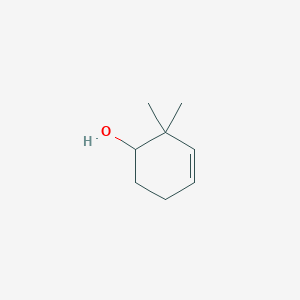
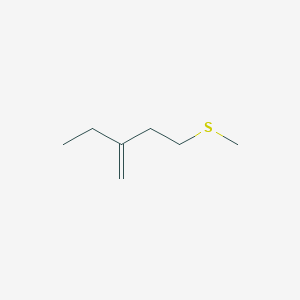
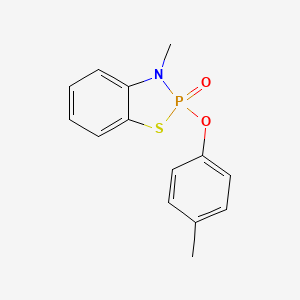
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
